N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)propionamide

Description

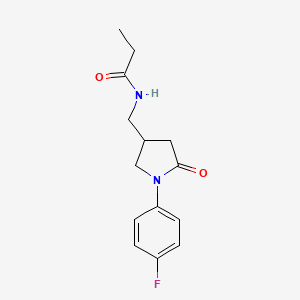

N-((1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)propionamide is a synthetic organic compound featuring a pyrrolidinone core substituted with a 4-fluorophenyl group at the N1 position and a propionamide moiety via a methylene linker at the C3 position. The 5-oxopyrrolidin-3-yl scaffold confers rigidity and hydrogen-bonding capacity, while the 4-fluorophenyl group enhances lipophilicity and metabolic stability, traits commonly exploited in medicinal chemistry for CNS-targeting molecules . The propionamide side chain may contribute to solubility and pharmacokinetic properties.

Properties

IUPAC Name |

N-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17FN2O2/c1-2-13(18)16-8-10-7-14(19)17(9-10)12-5-3-11(15)4-6-12/h3-6,10H,2,7-9H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDPVZLTWBJCNJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NCC1CC(=O)N(C1)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)propionamide with key analogs from the evidence:

Structural and Functional Differences

- Core Heterocycle: The target compound’s pyrrolidinone core differs from furopyridine () and benzooxazole () scaffolds.

- Fluorinated Substituents: All compounds include fluorinated aromatic groups (4-fluorophenyl or fluoropyrimidine), which improve metabolic stability and membrane permeability. However, the trifluoroethylamino group in introduces stronger electron-withdrawing effects, likely increasing acidity and hydrogen-bond acceptor capacity .

- Amide Linkers : The target’s propionamide side chain is simpler than the cyclopropane-carboxamide () or methylthiophenyl-propanamide () moieties. This simplicity may reduce steric hindrance but limit π-π stacking interactions .

Physicochemical and Pharmacokinetic Insights

- Molecular Weight : The target’s lower molecular weight (~278.3) compared to furopyridine derivatives (~574.0–584.5) may enhance bioavailability, adhering to Lipinski’s “Rule of Five” .

- Polar Surface Area (PSA): The pyrrolidinone core and amide group likely confer a moderate PSA (~70–80 Ų), balancing blood-brain barrier penetration and solubility, whereas sulfonyl-containing analogs () exhibit higher PSA due to the sulfonyl group .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)propionamide, and how can reaction conditions be optimized for yield improvement?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving pyrrolidinone intermediates and propionamide coupling. For optimization, employ statistical design of experiments (DoE) to systematically vary parameters (e.g., temperature, solvent, catalyst loading). For example, fractional factorial designs reduce experimental runs while identifying critical factors affecting yield. Post-synthesis, validate purity via HPLC or NMR . Computational tools like quantum chemical calculations (e.g., DFT) can predict reaction pathways and transition states, aiding in condition prioritization .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : Use a combination of 1H/13C NMR to confirm the fluorophenyl and pyrrolidinone moieties, FT-IR for amide bond validation (C=O stretch ~1650 cm⁻¹), and high-resolution mass spectrometry (HRMS) for molecular ion verification. For crystalline samples, X-ray diffraction resolves stereochemical ambiguities. Cross-validate spectral data against simulated outputs from computational chemistry software (e.g., Gaussian) to detect discrepancies .

Q. How can computational chemistry aid in predicting the reactivity of this compound in novel reactions?

- Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps, Fukui indices) to predict nucleophilic/electrophilic sites. Molecular dynamics simulations model solvent effects and conformational stability. Tools like ICReDD’s reaction path search integrate quantum mechanics with machine learning to propose feasible reaction pathways, reducing trial-and-error experimentation .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental outcomes in the synthesis of this compound?

- Methodological Answer : Implement a feedback loop where experimental results refine computational models. For instance, if DFT predicts a low-energy transition state but the reaction fails, re-evaluate solvent effects or catalyst interactions using molecular dynamics. Statistical analysis (e.g., multivariate regression) identifies outliers or unaccounted variables (e.g., moisture sensitivity) .

Q. What advanced methodologies exist for studying the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity quantification. For mechanistic insights, employ cryo-EM or X-ray crystallography to resolve ligand-target complexes. In silico docking (e.g., AutoDock Vina) screens potential targets, followed by molecular dynamics simulations to assess binding stability under physiological conditions. Validate findings with in vitro assays (e.g., enzyme inhibition) .

Q. What strategies mitigate batch-to-batch variability during large-scale synthesis while maintaining purity?

- Methodological Answer : Apply Quality by Design (QbD) principles: define critical quality attributes (CQAs) like purity and crystallinity, then use process analytical technology (PAT) for real-time monitoring. Scale-up reactors (e.g., continuous flow systems) enhance reproducibility by minimizing thermal gradients. Post-synthesis, optimize purification via countercurrent chromatography or crystallization kinetics studies .

Q. How can researchers analyze conflicting data regarding the compound’s metabolic stability in preclinical models?

- Methodological Answer : Conduct interspecies comparative studies using liver microsomes or hepatocytes from multiple models (e.g., rat, human). Employ LC-MS/MS to quantify metabolites and identify degradation pathways. Use pharmacokinetic modeling (e.g., PBPK) to reconcile in vitro half-life data with in vivo observations. Cross-reference results with databases like PubChem to identify structural analogs with known metabolic profiles .

Data Contradiction and Validation

Q. What statistical approaches are recommended for validating the compound’s bioactivity in heterogeneous datasets?

- Methodological Answer : Apply meta-analysis to aggregate data from multiple studies, adjusting for experimental variables (e.g., cell line differences). Use Bayesian hierarchical models to quantify uncertainty and identify outliers. For in vivo contradictions, conduct power analysis to ensure sample sizes are adequate, and apply false discovery rate (FDR) correction to minimize Type I errors .

Experimental Design

Q. How should researchers design experiments to explore structure-activity relationships (SAR) for derivatives of this compound?

- Methodological Answer : Use combinatorial chemistry to synthesize a library of analogs with systematic substitutions (e.g., fluorophenyl to chlorophenyl). Test bioactivity in a high-throughput screening (HTS) platform. Apply QSAR models to correlate structural features (e.g., logP, polar surface area) with activity. Validate predictions with targeted synthesis and dose-response assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.